molecular formula C14H14O B1618669 1-Methyl-2-(2-methylphenoxy)benzene CAS No. 4731-34-4

1-Methyl-2-(2-methylphenoxy)benzene

Cat. No.: B1618669
CAS No.: 4731-34-4
M. Wt: 198.26 g/mol
InChI Key: CYXMOAZSOPXQOD-UHFFFAOYSA-N
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Description

1-Methyl-2-(2-methylphenoxy)benzene, also known as 4,4’-dimethyldiphenyl ether, is an organic compound with the molecular formula C14H14O. It is a type of diaryl ether where two tolyl groups are connected via an oxygen atom. This compound is known for its use in forming conformationally chiral molecules in the solid state .

Chemical Reactions Analysis

1-Methyl-2-(2-methylphenoxy)benzene undergoes various chemical reactions:

Common reagents used in these reactions include strong acids like hydrochloric acid (HCl) for cleavage and oxidizing agents like potassium permanganate (KMnO4) for oxidation. Major products formed include p-cresol and toluene .

Scientific Research Applications

1-Methyl-2-(2-methylphenoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of di-o-tolyl ether involves the cleavage of the C-O bond. This can occur through hydrogenolysis or hydrolysis, depending on the conditions. In the presence of a nickel catalyst, hydrogenolysis is the primary route, leading to the formation of p-cresol and toluene .

Comparison with Similar Compounds

1-Methyl-2-(2-methylphenoxy)benzene can be compared with other diaryl ethers such as diphenyl ether and di-p-tolyl ether. While all these compounds share a similar ether linkage, di-o-tolyl ether is unique due to its specific substitution pattern, which influences its reactivity and applications .

Similar Compounds

    Diphenyl Ether: C12H10O

    Di-p-tolyl Ether: C14H14O

    4,4’-Dihydroxydiphenyl Ether: C12H10O2

These compounds differ in their substitution patterns and physical properties, which affect their chemical behavior and applications .

Properties

IUPAC Name

1-methyl-2-(2-methylphenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11-7-3-5-9-13(11)15-14-10-6-4-8-12(14)2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXMOAZSOPXQOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10892276
Record name Bis(2-methylphenyl) ether
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Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4731-34-4, 28299-41-4
Record name 1,1′-Oxybis[2-methylbenzene]
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URL https://commonchemistry.cas.org/detail?cas_rn=4731-34-4
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Record name Di-o-tolyl ether
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Record name Benzene, 1,1'-oxybis(methyl-
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Record name Benzene, 1,1'-oxybis[methyl-
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Record name Bis(2-methylphenyl) ether
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Record name Ditolyl ether
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Record name Di-o-tolyl ether
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Synthesis routes and methods

Procedure details

Example 3.1 was repeated, replacing the phenol with 206 μl of o-cresol (2 mmoles) and the iodobenzene with 383 μl of 2-iodotoluene (3 mmoles), the acetonitrile with DMF, and with the nucleophile and the arylation agent being added at the same time as the solvent.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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